molecular formula C18H19NO4 B12489105 Dimethyl [phenyl(phenylamino)methyl]propanedioate

Dimethyl [phenyl(phenylamino)methyl]propanedioate

Cat. No.: B12489105
M. Wt: 313.3 g/mol
InChI Key: HCCNVGFTNVAUFO-UHFFFAOYSA-N
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Description

Dimethyl [phenyl(phenylamino)methyl]propanedioate is an organic compound with a complex structure that includes both ester and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [phenyl(phenylamino)methyl]propanedioate typically involves a multi-step process. One common method is the condensation reaction between dimethyl malonate and aniline derivatives in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a base like sodium ethoxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and solvents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [phenyl(phenylamino)methyl]propanedioate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Dimethyl [phenyl(phenylamino)methyl]propanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which Dimethyl [phenyl(phenylamino)methyl]propanedioate exerts its effects involves interactions with various molecular targets. The ester and amine groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzyme inhibition and modulation of biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simpler ester with similar reactivity but lacking the amine group.

    Phenylalanine derivatives: Compounds with similar amine functionality but different ester groups.

Uniqueness

Dimethyl [phenyl(phenylamino)methyl]propanedioate is unique due to its combination of ester and amine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

dimethyl 2-[anilino(phenyl)methyl]propanedioate

InChI

InChI=1S/C18H19NO4/c1-22-17(20)15(18(21)23-2)16(13-9-5-3-6-10-13)19-14-11-7-4-8-12-14/h3-12,15-16,19H,1-2H3

InChI Key

HCCNVGFTNVAUFO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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